An In-depth Technical Guide to 2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl
An In-depth Technical Guide to 2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl
CAS Number: 173837-35-9
Introduction: The Strategic Role of Fluorination in Advanced Liquid Crystal Materials
In the landscape of materials science, particularly in the development of liquid crystal displays (LCDs), the strategic incorporation of fluorine atoms into organic molecules has been a transformative approach. The subject of this guide, 2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl, stands as a prime example of this molecular engineering. Its structure, featuring a biphenyl core, a propylcyclohexyl substituent, and a tetrafluorinated phenyl ring, is meticulously designed to elicit specific physicochemical properties essential for high-performance liquid crystal applications.
The introduction of multiple fluorine atoms onto the biphenyl scaffold significantly influences the molecule's dielectric anisotropy, viscosity, and thermal stability. These parameters are critical in dictating the performance characteristics of LCDs, such as their switching speed, operating voltage, and durability. This technical guide will provide a comprehensive overview of 2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl, covering its synthesis, physicochemical properties, applications in liquid crystal technology, and essential safety and handling protocols. This document is intended for researchers, scientists, and professionals in the fields of materials chemistry and drug development who are engaged with advanced fluorinated organic compounds.
Physicochemical Properties
The unique properties of 2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl arise from the interplay of its distinct structural components. The propylcyclohexyl group provides a degree of conformational flexibility while contributing to the overall molecular shape, which is crucial for the formation of liquid crystalline phases. The biphenyl core offers a rigid, anisotropic framework, a fundamental requirement for liquid crystallinity. The tetrafluoro-substitution pattern is the key to fine-tuning the electronic properties of the molecule.
| Property | Value | Source |
| CAS Number | 173837-35-9 | [1] |
| Molecular Formula | C21H22F4 | [1] |
| Molecular Weight | 350.40 g/mol | [1] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 61.0 to 66.0 °C | [1] |
| Purity | >98.0% (GC) | [1] |
Synthesis of 2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl: A Mechanistic Approach
The synthesis of asymmetrically substituted biphenyls, such as the title compound, is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely adopted method for the formation of C-C bonds between aryl halides and arylboronic acids, offering mild reaction conditions and high functional group tolerance.[2][3]
A plausible and efficient synthetic route to 2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl involves the Suzuki-Miyaura coupling of two key intermediates: (4-(trans-4-propylcyclohexyl)phenyl)boronic acid and 1-bromo-2,3,4,5-tetrafluorobenzene .
Workflow for the Synthesis
Caption: Proposed synthetic workflow for 2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of (4-(trans-4-propylcyclohexyl)phenyl)boronic acid
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Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings. Add a solution of 4-bromo-(trans-4-propylcyclohexyl)benzene in anhydrous tetrahydrofuran (THF) dropwise. A small crystal of iodine can be added to initiate the reaction. The mixture is stirred until the magnesium is consumed.
-
Borylation: Cool the Grignard reagent to -78 °C and add triisopropyl borate dropwise, maintaining the temperature below -60 °C.
-
Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. The reaction is then quenched by the slow addition of aqueous hydrochloric acid.
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield (4-(trans-4-propylcyclohexyl)phenyl)boronic acid.
Step 2: Suzuki-Miyaura Coupling
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Reaction Setup: In a reaction vessel, combine (4-(trans-4-propylcyclohexyl)phenyl)boronic acid, 1-bromo-2,3,4,5-tetrafluorobenzene, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., aqueous potassium carbonate).[4]
-
Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and water. Degas the mixture thoroughly by bubbling with an inert gas (e.g., argon) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring under an inert atmosphere for the required time (typically monitored by TLC or GC-MS).
-
Work-up and Purification: After cooling to room temperature, the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over a suitable drying agent (e.g., sodium sulfate), filtered, and concentrated in vacuo. The resulting crude product is purified by column chromatography on silica gel to afford 2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl as a white solid.
Spectroscopic Characterization
The structural elucidation of 2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl is confirmed through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons on the non-fluorinated ring, the protons of the cyclohexyl ring, and the propyl chain. The chemical shifts and coupling constants will confirm the trans stereochemistry of the cyclohexyl ring.
-
¹³C NMR: Will display distinct resonances for each carbon atom in the molecule, with the carbons attached to fluorine exhibiting characteristic splitting patterns (C-F coupling).
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds.[5][6] It will show signals corresponding to the four fluorine atoms on the phenyl ring, and their chemical shifts and coupling patterns (F-F coupling) will confirm their positions (2', 3', 4', 5').
-
-
Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass with high accuracy.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for C-H stretching (aliphatic and aromatic), C=C stretching of the aromatic rings, and strong C-F stretching vibrations.[7][8]
Application in Liquid Crystal Displays (LCDs)
Fluorinated biphenyl derivatives are key components in modern liquid crystal mixtures for active-matrix LCDs.[9] The incorporation of the tetrafluorobiphenyl moiety in 2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl is a deliberate design choice to modulate the dielectric anisotropy (Δε) of the material.[9] The strong dipole moment of the C-F bonds, when appropriately positioned, can lead to a large negative or positive Δε, which is a critical parameter for different LCD modes of operation, such as twisted nematic (TN) and in-plane switching (IPS).
The presence of the tetrafluoro-substituents also contributes to:
-
Enhanced Stability: The high strength of the C-F bond imparts excellent thermal and chemical stability to the liquid crystal material, which is essential for the long-term reliability of display devices.[9]
-
Reduced Viscosity: Fluorination can lead to weaker intermolecular interactions, resulting in lower viscosity.[9] This is advantageous for achieving faster switching times in LCDs.
-
Modified Mesophase Behavior: The fluorine atoms influence the packing of the molecules in the liquid crystalline phase, thereby affecting the type of mesophases formed and their transition temperatures.
Experimental Workflow for Characterization of Liquid Crystalline Properties
Caption: Experimental workflow for the characterization of liquid crystalline properties.
Safety, Handling, and Disposal
As with all chemical compounds, proper safety precautions must be observed when handling 2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[10] It is recommended to entrust disposal to a licensed waste disposal company.
Conclusion
2',3',4',5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl is a highly specialized organic molecule that exemplifies the power of fluorine chemistry in the design of advanced materials. Its synthesis, primarily through the robust Suzuki-Miyaura coupling, allows for the precise construction of its complex architecture. The strategic placement of four fluorine atoms on one of the biphenyl rings imparts desirable properties such as tailored dielectric anisotropy, enhanced stability, and reduced viscosity, making it a valuable component in liquid crystal mixtures for high-performance displays. A thorough understanding of its synthesis, physicochemical properties, and safe handling is crucial for its effective application and for driving further innovation in the field of liquid crystal technology.
References
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Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017, February 28). MDPI. Retrieved from [Link]
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A Generic Route to Fluoroalkyl-containing Phosphanes. The Royal Society of Chemistry. Retrieved from [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2020). PMC - NIH. Retrieved from [Link]
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1,2,3,4‐Tetrafluorobiphenylene: A Prototype Janus‐Headed Scaffold for Ambipolar Materials. Wiley Online Library. Retrieved from [Link]
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1,1'-Biphenyl, 2-fluoro-4-(4-pentylcyclohexyl)-4'-(4-propylcyclohexyl)-, [trans(trans)]-. SpectraBase. Retrieved from [Link]
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Fluorine NMR. University of Washington. Retrieved from [Link]
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Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005, October 27). PubMed. Retrieved from [Link]
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Ultrafast 19F MAS NMR. Retrieved from [Link]
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Suzuki Coupling. (2020, July 11). YouTube. Retrieved from [Link]
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2",3,4,5-Tetrafluoro-4"-(trans-4-propylcyclohexyl)biphenyl. SDS Manager. Retrieved from [Link]
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Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. SciSpace. Retrieved from [Link]
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Applications of liquid crystals beyond display technology. (2025, November 14). Retrieved from [Link]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023, June 16). NIH. Retrieved from [Link]
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Research of Liquid-Crystal Materials for a High-Performance FFS-TFT Display. MDPI. Retrieved from [Link]
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evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. (2016, October 25). PubMed. Retrieved from [Link]
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4''-(TRANS-4-PROPYLCYCLOHEXYL)-3,4,5-TRIFLUORO-BIPHENYL. QYLC. Retrieved from [Link]
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Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. PubMed. Retrieved from [Link]
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Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. Retrieved from [Link]
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Crystal structure and Hirshfeld surface analysis of 1,3,3,4,4,5,5-heptafluoro-2-(3-[(2,3,3,4,4,5,5-heptafluorocyclopenten-1-yl)oxy]. (2025, August 7). ResearchGate. Retrieved from [Link]
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